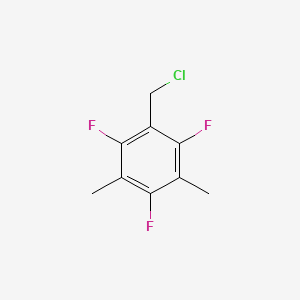

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride

概要

説明

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride is an organic compound with the molecular formula C9H8ClF3 It is a derivative of benzyl chloride, where the benzene ring is substituted with three fluorine atoms and two methyl groups

作用機序

Target of Action

Chloromethyl compounds are known to react with thiols , which are abundant in biological systems, particularly in the form of the antioxidant glutathione .

Mode of Action

The mode of action of 1-(Chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene is likely related to its chloromethyl group. In the Blanc chloromethylation reaction, aromatic rings react with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride . The chloromethyl group reacts with thiols, probably in a glutathione S-transferase–mediated reaction .

Result of Action

The reaction of chloromethyl compounds with thiols can potentially lead to cellular damage and apoptosis .

生化学分析

Biochemical Properties

It is known that chloromethyl groups can participate in various reactions, including free radical reactions and nucleophilic substitutions . These reactions can potentially interact with enzymes, proteins, and other biomolecules, altering their function or activity .

Cellular Effects

Related chloromethyl compounds have been shown to influence cell shape and function . They can also induce changes in gene expression and cellular metabolism

Molecular Mechanism

It is known that chloromethyl groups can participate in various reactions, including free radical reactions and nucleophilic substitutions . These reactions can potentially interact with biomolecules, leading to changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that chloromethyl groups can participate in various reactions, potentially interacting with enzymes or cofactors

Transport and Distribution

It is known that chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3,5-dimethylbenzyl chloride typically involves the chlorination of 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C9H8F3OH+SOCl2→C9H8ClF3+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

化学反応の分析

Types of Reactions

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include 2,4,6-Trifluoro-3,5-dimethylbenzyl azide, 2,4,6-Trifluoro-3,5-dimethylbenzyl thiocyanate, and 2,4,6-Trifluoro-3,5-dimethylbenzyl methoxide.

Oxidation: Products include 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol and 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde.

Reduction: The major product is 2,4,6-Trifluoro-3,5-dimethylbenzene.

科学的研究の応用

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the development of bioactive molecules and as a labeling reagent in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.

Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.

類似化合物との比較

Similar Compounds

- 2,4,5-Trifluoro-3-methoxybenzoyl chloride

- 3,4,5-Trifluorobenzoyl chloride

- 2,3,4,5-Tetrafluorobenzoyl chloride

Uniqueness

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups creates a balance that can be fine-tuned for specific applications.

生物活性

2,4,6-Trifluoro-3,5-dimethylbenzyl chloride is a chlorinated aromatic compound with potential biological applications. Its unique trifluoromethyl and dimethyl substituents may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses based on diverse research findings.

- Molecular Formula : C10H8ClF3

- Molecular Weight : 232.62 g/mol

- Structure : The compound features a benzyl chloride moiety with trifluoro and dimethyl groups at specific positions on the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

- Reactive Oxygen Species (ROS) Generation : The presence of fluorine atoms could enhance the generation of ROS, leading to oxidative stress in cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chlorinated compounds similar to this compound. These compounds often exhibit broad-spectrum activity against bacteria and fungi due to their ability to disrupt cellular membranes or inhibit essential metabolic processes.

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | TBD |

| Chloramphenicol | 16 µg/mL |

| Ampicillin | 32 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives of benzyl chlorides can inhibit mammalian cell growth, the selectivity towards pathogens over mammalian cells is crucial for therapeutic applications. For instance:

- Compounds with similar structures showed IC50 values indicating significant cytotoxicity at concentrations above 100 μM .

- The challenge remains to enhance selectivity towards target cells while minimizing mammalian cell toxicity.

Study on Trypanocidal Activity

A recent study evaluated the efficacy of imidamide analogs derived from benzyl chlorides against Trypanosoma brucei, the causative agent of sleeping sickness. While compounds with similar structures showed some inhibition of parasite growth at concentrations around 200 nM, they also exhibited comparable levels of toxicity towards mammalian cells . This highlights the need for further modifications to improve selectivity.

Toxicological Profile

The toxicity of this compound has been assessed in various models. Acute toxicity studies indicate that high doses can lead to respiratory distress and other systemic effects. Safety data suggest that handling this compound requires caution due to its corrosive nature and potential for causing skin and eye irritation .

特性

IUPAC Name |

1-(chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXWPWYSDWFALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)CCl)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。